molecular formula C18H21NO3S B2492315 2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034364-07-1

2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2492315
CAS RN: 2034364-07-1
M. Wt: 331.43
InChI Key: CAPOUUWZEXAXBY-UHFFFAOYSA-N
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Description

This compound is a synthetic peptide used for the treatment of sexual dysfunction and low libido in both men and women. It belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . These are compounds containing a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .


Synthesis Analysis

The synthesis of such compounds involves the use of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis process also involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of the compound is C18H21NO3S. It has a molecular weight of 331.43. The structure includes a piperidine moiety, which is an organic heterocyclic amine .

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has indicated a broad interest in the synthesis and pharmacological exploration of piperidine derivatives, including those related to "2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one". For instance, Vardanyan (2018) discusses the synthesis methods and pharmacological properties of various piperidine derivatives, highlighting their significance in the development of therapeutic agents. The study encompasses a range of compounds, including trihexyphenidyl and biperiden, which share structural similarities with the target compound, underscoring the importance of piperidine derivatives in medicinal chemistry (Vardanyan, 2018).

Biological Activities

Further investigation into the biological activities of compounds structurally related to "this compound" reveals promising applications. For example, research by Kiran Kumar et al. (2004) on the synthesis of rigid analogues of SSRIs and their antidepressant activity showcases the potential therapeutic benefits of these compounds. The study found that certain derivatives exhibited fluoxetine-like antireserpine and anorexigenic activity, indicating their potential use in treating depression (Kiran Kumar et al., 2004).

Structural Analyses

Structural analyses of related compounds provide valuable insights into their conformational properties and potential interactions. Yamali et al. (2016) explored the synthesis and bioactivities of phenolic bis Mannich bases, highlighting their cytotoxic and carbonic anhydrase enzyme inhibitory effects. This research indicates the utility of structural analysis in identifying compounds with potential anticancer properties (Yamali et al., 2016).

Future Directions

Piperidine derivatives, including this compound, have shown promise in various therapeutic applications . Future research could focus on exploring these applications further and optimizing the synthesis process for better yield and purity .

properties

IUPAC Name

2-phenoxy-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14(21-15-5-3-2-4-6-15)18(20)19-10-7-16(8-11-19)22-17-9-12-23-13-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOUUWZEXAXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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